molecular formula C6H11NO B1599724 5-Methylpiperidin-2-one CAS No. 3298-16-6

5-Methylpiperidin-2-one

Cat. No.: B1599724
CAS No.: 3298-16-6
M. Wt: 113.16 g/mol
InChI Key: NSRPFJGOCZUUHE-UHFFFAOYSA-N
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Description

5-Methylpiperidin-2-one is a compound with the molecular formula C6H11NO . It is also known by other names such as 5-methyl-2-piperidinone and has a molecular weight of 113.16 g/mol . The compound is used in various chemical reactions due to its unique biochemical properties .


Synthesis Analysis

The synthesis of 2-piperidinones, including this compound, has been achieved through an organophotocatalysed [1+2+3] strategy . This method allows for the one-step creation of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . Another method involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) . The compound has a topological polar surface area of 29.1 Ų and a complexity of 101 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It serves as a key precursor for piperidines and is used in the development of stereoselective synthesis of multi-substituted 2-piperidinones . The compound exhibits chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 113.16 g/mol and an XLogP3-AA value of 0.4 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 0 and an exact mass of 113.084063974 g/mol .

Scientific Research Applications

1. Pharmaceutical and Behavioral Studies

5-Methylpiperidin-2-one has been studied for its pharmacological properties. For example, N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), a derivative of this compound, exhibits potent 5-HT2A receptor inverse agonist activity. This makes it a candidate for antipsychotic drug development, as shown by its ability to modulate serotonin receptor activity and influence behaviors related to psychosis in animal models (Vanover et al., 2006).

2. Enantioselective Synthesis

In the field of chemistry, this compound serves as a versatile building block for synthesizing biologically active compounds. An enantioselective biocatalytic approach has been detailed for its synthesis, showing its utility in creating potentially therapeutic molecules (Vink et al., 2003).

3. Natural Antihistamine Properties

A natural derivative, 5-hydroxy-1-methylpiperidin-2-one, isolated from Tragia involucrata leaves, shows significant antihistamine effects. This suggests its potential as a natural treatment for allergies and asthma (Yadav et al., 2015).

4. Binding Mechanism with Human Serum Albumin

Research into the molecular binding mechanism of 5-hydroxy-1-methylpiperidin-2-one with human serum albumin (HSA) has revealed its significance in pharmacokinetics and drug delivery. This study indicates the potential for improved drug design and understanding of drug interactions within the human body (Yadav et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, (S)-(+)-2-Methylpiperidine, indicates that it is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation . When handling such compounds, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

5-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRPFJGOCZUUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446679
Record name 5-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3298-16-6
Record name 5-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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